Adipokinetic Hormone G (Gryllus bimaculatus)

説明

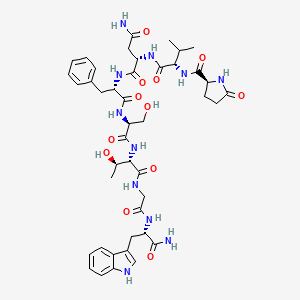

Adipokinetic Hormone G (Gryllus bimaculatus) is a useful research compound. Its molecular formula is C43H57N11O12 and its molecular weight is 920 g/mol. The purity is usually 95%.

BenchChem offers high-quality Adipokinetic Hormone G (Gryllus bimaculatus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipokinetic Hormone G (Gryllus bimaculatus) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The Adipokinetic Hormone G (Gryllus bimaculatus), also known as pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2, is a peptide hormone that plays a crucial role in energy homeostasis in insects .

Target of Action

The primary target of this hormone is the fat body in insects . The fat body is an organ similar to the liver in vertebrates and is responsible for storing and mobilizing nutrients .

Mode of Action

The hormone interacts with its target, the fat body, by binding to its receptor, the Adipokinetic Hormone Receptor . This interaction triggers the mobilization of lipids and carbohydrates from the fat body into the hemolymph, which is the insect equivalent of blood .

Biochemical Pathways

The hormone affects the lipid and carbohydrate metabolic pathways. It promotes the conversion of triacylglycerol (TAG) to diacylglycerol (DAG) and fatty acids in the fat body . This process is crucial for maintaining metabolic states and multiple biological processes in insects .

Pharmacokinetics

It is known that the hormone is synthesized and released from the corpora cardiaca, a part of the insect brain . After release, it binds to its receptor in the fat body, triggering the mobilization of nutrients .

Result of Action

The action of the hormone results in elevated levels of carbohydrates and lipids in the hemolymph . This provides the necessary energy for various high-energy activities in insects, such as flight and locomotion . Additionally, it has been observed that the hormone can reduce food intake significantly .

Action Environment

The action of this hormone can be influenced by various environmental factors. For instance, during periods of high-energy demand (such as flight), the hormone’s action can be more pronounced . .

生化学分析

Biochemical Properties

Adipokinetic Hormone G (Gryllus bimaculatus) is primarily produced by neuroendocrine cells in the corpora cardiaca, a gland associated with the insect brain. This hormone interacts with several enzymes and proteins to exert its effects. One of the key interactions is with hormone-sensitive lipase, which is responsible for hydrolyzing triacylglycerol into diacylglycerol and fatty acids . Additionally, Adipokinetic Hormone G binds to its receptor, a G protein-coupled receptor, on the fat body cells, triggering a cascade of intracellular signaling events that lead to the mobilization of stored lipids and carbohydrates .

Cellular Effects

Adipokinetic Hormone G (Gryllus bimaculatus) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hormone increases the levels of carbohydrates and lipids in the hemolymph, the insect equivalent of blood, by promoting the release of these nutrients from the fat body . This process is crucial for providing energy during periods of high demand, such as flight or prolonged activity. Additionally, Adipokinetic Hormone G reduces food intake by signaling satiety to the insect’s central nervous system .

Molecular Mechanism

The molecular mechanism of Adipokinetic Hormone G (Gryllus bimaculatus) involves binding to its receptor on the fat body cells, which activates a G protein-coupled receptor signaling pathway . This activation leads to the production of cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates hormone-sensitive lipase, enhancing its activity and promoting the breakdown of triacylglycerol into diacylglycerol and fatty acids . These fatty acids are then released into the hemolymph, providing a readily available energy source for the insect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adipokinetic Hormone G (Gryllus bimaculatus) have been observed to change over time. The hormone’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the hormone can maintain elevated levels of hemolymph carbohydrates and lipids for several hours after injection . Prolonged exposure to the hormone can lead to desensitization of its receptor, reducing its effectiveness over time . Additionally, the hormone’s impact on feeding behavior and energy homeostasis can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of Adipokinetic Hormone G (Gryllus bimaculatus) vary with different dosages in animal models. Low doses of the hormone can effectively mobilize lipids and carbohydrates without causing adverse effects . Higher doses can lead to toxic effects, such as excessive lipid mobilization and depletion of energy reserves . Threshold effects have been observed, where a minimum dose is required to elicit a significant response, and doses above this threshold result in a dose-dependent increase in the hormone’s effects .

Metabolic Pathways

Adipokinetic Hormone G (Gryllus bimaculatus) is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. The hormone interacts with enzymes such as hormone-sensitive lipase and glycogen phosphorylase to promote the breakdown of stored nutrients . This process increases the levels of diacylglycerol, fatty acids, and glucose in the hemolymph, which are then utilized as energy sources by the insect . The hormone also influences metabolic flux by regulating the balance between lipid and carbohydrate utilization .

Transport and Distribution

Adipokinetic Hormone G (Gryllus bimaculatus) is transported and distributed within cells and tissues through the hemolymph. The hormone binds to specific transporters and binding proteins, such as lipophorin, which facilitate its movement to target tissues . Once bound to its receptor on the fat body cells, the hormone’s effects are localized to these cells, promoting the release of stored nutrients into the hemolymph . The hormone’s distribution is also influenced by its interaction with other proteins and transporters that regulate its localization and accumulation within the insect’s body .

Subcellular Localization

The subcellular localization of Adipokinetic Hormone G (Gryllus bimaculatus) is primarily within the neuroendocrine cells of the corpora cardiaca, where it is synthesized and stored . Upon release, the hormone binds to its receptor on the fat body cells, initiating a signaling cascade that leads to the mobilization of stored nutrients . The hormone’s activity and function are influenced by post-translational modifications, such as phosphorylation, which regulate its stability and interaction with other biomolecules . Additionally, targeting signals within the hormone’s structure direct it to specific compartments or organelles within the cells, ensuring its proper localization and function .

生物活性

Adipokinetic hormones (AKHs) are critical neuropeptides in insects, playing essential roles in energy mobilization and metabolic regulation. The specific focus here is on Adipokinetic Hormone G (AKH-G) from the cricket Gryllus bimaculatus, which has garnered attention for its multifaceted biological activities.

Overview of Adipokinetic Hormones

AKHs are primarily produced in the neurosecretory cells of the corpus cardiacum and are known to mobilize energy reserves from the fat body. This action increases the levels of diacylglycerols, trehalose, and proline in the hemolymph, facilitating energy availability during active phases of locomotion . They also have roles in inhibiting anabolic processes, oxidative stress responses, and influencing reproductive functions .

Receptor Interaction : AKH-G exerts its effects by binding to adipokinetic hormone receptors (AKHRs), which are G protein-coupled receptors located predominantly in fat body tissues. This binding activates key enzymes such as glycogen phosphorylase and triacylglycerol lipase, leading to increased lipid mobilization .

Biochemical Pathways : Studies indicate that AKH-G signaling is crucial for lipid metabolism. For instance, knockdown experiments using RNA interference (RNAi) targeting the AKHR in G. bimaculatus showed a significant reduction in hemolymph levels of 1,2-diacylglycerol and trehalose, while triacylglycerol levels in the fat body increased . This suggests a complex regulatory mechanism where AKH-G influences both energy mobilization and storage.

Biological Effects

-

Energy Mobilization : The primary function of AKH-G is to mobilize energy reserves:

- Increased Hemolymph Lipid Levels : Following AKH-G injection, hemolymph lipid levels rise significantly, demonstrating its role in energy provision during stress or activity .

- Starvation Resistance : Crickets with reduced AKHR expression exhibited enhanced resistance to starvation, indicating that AKH signaling is vital for energy conservation during food scarcity .

-

Behavioral Impacts :

- Feeding Behavior : Knockdown of AKHR resulted in increased feeding frequency without altering meal duration, suggesting that AKH-G influences appetite regulation .

- Locomotor Activity : Changes in locomotor activity were also observed; reduced receptor signaling led to decreased movement, which may be a compensatory mechanism during energy conservation phases .

- Physiological Responses :

Research Findings and Data

The following table summarizes key findings from research on AKH-G:

Case Studies

- Energy Mobilization Under Stress : A study demonstrated that crickets injected with AKH-G showed significant increases in hemolymph lipid levels when subjected to stress conditions, underscoring the hormone's role as an adaptive mechanism for energy management during adverse conditions .

- Feeding Behavior Modulation : Another investigation revealed that crickets with disrupted AKHR expression not only increased their feeding frequency but also displayed altered locomotor patterns, suggesting a direct link between hormonal signaling and behavioral adaptations .

科学的研究の応用

Role in Lipid and Carbohydrate Metabolism

AKH-G is primarily involved in lipid mobilization and carbohydrate metabolism. Research indicates that AKH-G stimulates the release of lipids from fat body tissues into the hemolymph, enhancing energy availability during periods of stress or starvation. A study demonstrated that the knockdown of the AKH receptor (GrybiAKHR) in Gryllus bimaculatus resulted in altered levels of triacylglycerol and diacylglycerol, indicating its significant role in lipid homeostasis .

| Parameter | Control | AKHR Knockdown |

|---|---|---|

| Triacylglycerol Levels | Normal | Increased |

| Diacylglycerol Levels | Normal | Decreased |

| Feeding Frequency | Normal | Increased |

| Locomotor Activity | Normal | Decreased |

Stress Response

AKH-G is also implicated in the insect's response to stressors such as starvation and oxidative stress. Studies have shown that AKH signaling is vital for maintaining energy balance under these conditions, with mutants exhibiting increased resistance to starvation due to enhanced feeding behaviors .

Influence on Fecundity

Recent findings suggest that AKH-G is essential for reproductive success. In experiments involving RNA interference (RNAi) to knock down AKH-G expression, researchers observed significant reductions in fecundity and alterations in ovarian development . The results indicate that AKH-G influences lipid metabolism necessary for egg production.

| Reproductive Parameter | Control | AKH Knockdown |

|---|---|---|

| Oviposition Period (days) | 10.7 | 13.4 |

| Total Eggs Laid | 230 | 118 |

Potential Use in Pest Control

Given its crucial role in metabolism and reproduction, AKH-G could be targeted for pest control strategies. By manipulating AKH signaling pathways, it may be possible to reduce reproductive rates or increase vulnerability to starvation in pest species.

Model Organism for Research

Gryllus bimaculatus serves as an excellent model organism for studying metabolic processes regulated by AKH due to its well-characterized physiology and genetic tractability. This can facilitate further research into metabolic disorders and their potential treatments.

Comparative Studies with Other Insect Species

Research has shown evolutionary conservation of AKH signaling pathways across various insect species, including Drosophila melanogaster and Bombyx mori. Comparative studies highlight similarities in receptor function and hormone action, reinforcing the significance of AKH-G as a model for understanding hormonal regulation in insects .

Case Studies

-

Case Study 1: Stress Response Mechanisms

A study on Drosophila melanogaster demonstrated that AKH signaling is modulated under oxidative stress conditions, which parallels findings in Gryllus bimaculatus. The study revealed that AKH levels increased significantly during stress exposure, suggesting a conserved mechanism across species . -

Case Study 2: Fecundity Enhancement

Research on Diaphorina citri showed that adipokinetic hormones similar to AKH-G are critical for enhancing fecundity under nutrient-rich conditions. This finding supports the hypothesis that manipulating AKH pathways could affect reproductive outcomes in pest management strategies .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFDDGDBQYNXBK-OCVFHUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary function of Adipokinetic Hormone G (Grb-AKH) in insects, and how does its structure relate to this function?

A1: Adipokinetic Hormone G (Grb-AKH) is a key regulator of energy metabolism in insects. It primarily functions by mobilizing stored lipids from the fat body, releasing them into the hemolymph for energy utilization by flight muscles or other tissues during periods of high energy demand. [, ] This is achieved through its interaction with specific receptors on fat body cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。